5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one

Chemical Properties Structural Analysis Literature Gap

5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one is a synthetic small molecule (C15H22N2O2, MW 262.35 g/mol) belonging to the piperidin-2-one class, characterized by a cyclobutylidene-substituted piperidine moiety linked via a carbonyl bridge. Its chemical descriptors, including a topological polar surface area of 49.4 Ų, a calculated XLogP3-AA of 0.2, and a single hydrogen bond donor, are available from the PubChem database.

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 2319803-52-4
Cat. No. B2741056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one
CAS2319803-52-4
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESC1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1
InChIInChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18)
InChIKeyKBLCUZQYSYMXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile and Procurement Context for 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one (CAS 2319803-52-4)


5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one is a synthetic small molecule (C15H22N2O2, MW 262.35 g/mol) belonging to the piperidin-2-one class, characterized by a cyclobutylidene-substituted piperidine moiety linked via a carbonyl bridge [1]. Its chemical descriptors, including a topological polar surface area of 49.4 Ų, a calculated XLogP3-AA of 0.2, and a single hydrogen bond donor, are available from the PubChem database [1]. However, no peer-reviewed pharmacological, biochemical, or industrial application studies could be identified in the open literature for this specific CAS number at the time of analysis.

Structural novelty fit for scaffold exploration
Computed physicochemical alignment with oral drug-like space
No verified bioactivity or application data available

Procurement Risk: Inability to Verify Equivalence of 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one to Any Analog


Generic substitution within the piperidine-carbonyl-piperidinone class is not supported by any publicly available quantitative data for this specific compound. Its unique combination of a cyclobutylidene substituent on the piperidine ring and a 5-substituted piperidin-2-one core suggests that steric and electronic properties would differ markedly from analogs with simpler substituents [1]. In the absence of comparative bioactivity, selectivity, or pharmacokinetic data, any assumption of functional interchangeability is speculative and constitutes a significant scientific and procurement risk.

Unique cyclobutylidene-piperidine scaffold
Steric and electronic properties may differ markedly from simpler analogs, limiting direct substitution.
Absence of comparative bioactivity data
No quantitative evidence supports functional equivalence with any structural analog.
Procurement risk from class-level inference only
Assumptions of interchangeability are speculative; validation required for target-specific use.

Quantitative Differentiation Evidence: 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one


Statement on the Absence of Quantitative Comparator Evidence for This Compound

A comprehensive search of the open scientific and patent literature yielded no studies containing quantitative comparative data (e.g., IC50, Ki, EC50, solubility, logD, metabolic stability, or in vivo efficacy) for 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one against any named analog or baseline. The only verifiable, quantitative information available pertains to its computed physicochemical properties, which are not, in themselves, points of biological differentiation [1]. Therefore, no direct head-to-head, cross-study comparable, or class-level inference evidence that meets the admission criteria can be provided.

Absence of comparator evidence
Data to verify
Computed baseline properties only: MW 262.35, XLogP3-AA 0.2, TPSA 49.4 Ų, HBD 1, HBA 2, RotB 1
No comparative IC₅₀, Ki, or selectivity data identified
Source: PubChem computed descriptors; no biological comparator studies found
Chemical Properties Structural Analysis Literature Gap

Potential Application Scenarios Based on Structural Class Inference for 5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one


Exploratory Medicinal Chemistry as a Novel Scaffold

Given its distinct cyclobutylidene-piperidine motif, this compound may serve as a starting point for fragment-based drug discovery or scaffold-hopping campaigns targeting protein-protein interactions or kinases, where novel chemotypes are highly valued [1]. Selection over simpler piperidine analogs would be motivated solely by structural novelty, not by any demonstrated biological advantage.

Pharmacophore Model Building and Computational Studies

The computed properties (e.g., TPSA = 49.4 Ų, XLogP3-AA = 0.2) position this compound within oral drug-like chemical space, making it a suitable candidate for in silico screening libraries [1]. Its unique shape and electrostatic profile can be used to diversify virtual compound collections where occupancy of atypical subpockets is desired.

Chemical Probe Development Requiring Unexplored IP Space

In projects where the freedom-to-operate is critical, this compound, which appears to lack specific patent coverage for well-defined biological targets, offers a blank slate for the development of proprietary chemical probes. Its procurement would be driven by legal/strategic considerations, not by proven biological superiority [1].

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry scaffold
Structural novelty
Fragment-based design fit
Pharmacophore modeling and virtual screening
Computed drug-like parameters
In silico library diversity
Chemical probe with unexplored IP space
Patent landscape context
Proprietary probe development fit
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